2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Description
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is an acetamide derivative featuring two distinct aromatic systems: a 1,3-benzodioxole moiety and a 6-methoxypyridazine-substituted phenyl group.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-25-20-8-6-16(22-23-20)13-3-2-4-14(9-13)21-19(24)11-26-15-5-7-17-18(10-15)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNJYIMDTMESOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyridazine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the pyridazine ring could interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and molecular properties of the target compound and analogs:
Functional Group Impact on Bioactivity
- Benzodioxole vs. Benzothiazole/Benzisothiazole :
- Pyridazine vs. Pyridine/Oxadiazole :
- Methoxy vs. In contrast, trifluoromethyl () and cyano () groups are electron-withdrawing, altering electronic distribution and binding kinetics .
Antimicrobial and Pharmacological Potential
- Compounds with benzisothiazole-3-yloxy groups () demonstrated broad-spectrum antimicrobial activity against heterotrophic bacteria and Chlorella, suggesting that the target compound’s benzodioxole-pyridazine scaffold may similarly disrupt microbial cell membranes or enzymatic pathways .
- The trifluoromethylbenzothiazole acetamides () are patented for pharmaceutical applications, likely due to their enhanced bioavailability. The target compound’s lack of fluorinated groups may reduce toxicity but also limit blood-brain barrier penetration .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Structure
The chemical structure of the compound can be represented as follows:
This molecule features a benzodioxole ring, a pyridazinyl group, and an acetamide moiety, which contribute to its unique properties.
Synthesis
The synthesis typically involves multi-step organic reactions starting with the formation of the benzodioxole ring through cyclization. Subsequent steps introduce the pyridazinyl and acetamide groups via nucleophilic substitution and coupling reactions. Optimized conditions such as temperature and solvent choice are crucial for achieving high yields and purity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. This suggests potential applications in treating infections .
- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, indicating its potential as a therapeutic agent in oncology .
The mechanism of action is believed to involve interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate these interactions further.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial effects of similar benzodioxole derivatives against various bacterial strains, demonstrating their potential as new antibiotic agents .
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy. The activation of apoptotic pathways was confirmed through caspase assays.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
